4-(Methylamino)-3-nitrobenzoic-d3 Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methylamino)-3-nitrobenzoic-d3 Acid is a deuterated derivative of 4-(Methylamino)-3-nitrobenzoic Acid. This compound is characterized by the presence of a methylamino group at the 4-position and a nitro group at the 3-position on a benzoic acid core. The deuterium atoms replace the hydrogen atoms, which can be useful in various scientific studies, particularly in spectroscopy and kinetic isotope effect studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylamino)-3-nitrobenzoic-d3 Acid typically involves the nitration of a suitable precursor followed by the introduction of the methylamino group. One common method involves the nitration of 4-methylaminobenzoic acid, followed by the replacement of hydrogen atoms with deuterium. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid for nitration, followed by deuterium exchange reactions under specific conditions to achieve the desired deuterated product .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and deuteration processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The deuteration process is typically carried out using deuterium gas or deuterated solvents under controlled conditions to achieve the desired isotopic purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Methylamino)-3-nitrobenzoic-d3 Acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Formation of 4-(Methylamino)-3-nitrobenzoic acid derivatives.
Reduction: Formation of 4-(Methylamino)-3-aminobenzoic-d3 Acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Methylamino)-3-nitrobenzoic-d3 Acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a standard in spectroscopic studies.
Biology: Utilized in studies involving enzyme kinetics and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a tracer in pharmacokinetic studies.
Industry: Employed in the production of dyes, pigments, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 4-(Methylamino)-3-nitrobenzoic-d3 Acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The methylamino group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Methylamino)-3-nitrobenzoic Acid: The non-deuterated version of the compound.
4-(Dimethylamino)-3-nitrobenzoic Acid: Similar structure but with an additional methyl group on the amino nitrogen.
4-(Methylamino)-3-aminobenzoic Acid: The reduced form of the compound with an amino group instead of a nitro group.
Uniqueness
4-(Methylamino)-3-nitrobenzoic-d3 Acid is unique due to the presence of deuterium atoms, which makes it particularly useful in studies involving isotopic labeling. This property allows for detailed investigation of reaction mechanisms and metabolic pathways, providing insights that are not possible with non-deuterated compounds .
Eigenschaften
CAS-Nummer |
1346601-36-2 |
---|---|
Molekularformel |
C8H8N2O4 |
Molekulargewicht |
199.18 |
IUPAC-Name |
3-nitro-4-(trideuteriomethylamino)benzoic acid |
InChI |
InChI=1S/C8H8N2O4/c1-9-6-3-2-5(8(11)12)4-7(6)10(13)14/h2-4,9H,1H3,(H,11,12)/i1D3 |
InChI-Schlüssel |
KSMLIIWEQBYUKA-FIBGUPNXSA-N |
SMILES |
CNC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.